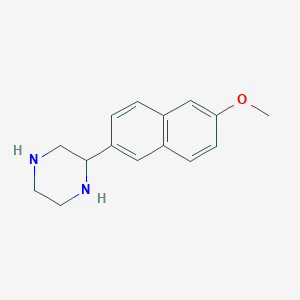

2-(6-Methoxynaphthalen-2-yl)piperazine

Description

BenchChem offers high-quality 2-(6-Methoxynaphthalen-2-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Methoxynaphthalen-2-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(6-methoxynaphthalen-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-18-14-5-4-11-8-13(3-2-12(11)9-14)15-10-16-6-7-17-15/h2-5,8-9,15-17H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYUWRDAXXXDWND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C3CNCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661683 | |

| Record name | 2-(6-Methoxynaphthalen-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914348-90-6 | |

| Record name | 2-(6-Methoxynaphthalen-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(6-Methoxynaphthalen-2-yl)piperazine: Properties, Synthesis, and Pharmacological Context

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(6-Methoxynaphthalen-2-yl)piperazine, a heterocyclic compound that merges two pharmacologically significant scaffolds: the 6-methoxynaphthalene core, characteristic of the non-steroidal anti-inflammatory drug (NSAID) Naproxen, and the versatile piperazine ring, a common feature in numerous centrally active agents. This document details the molecule's physicochemical characteristics, proposes a robust synthetic pathway with detailed protocols, and explores its potential reactivity. Furthermore, it contextualizes the molecule within drug development, postulating potential biological activities based on the established pharmacology of its constituent moieties. This guide is intended for researchers and scientists in medicinal chemistry and drug discovery, providing a foundational resource for further investigation of this and related compounds.

Introduction: A Tale of Two Scaffolds

In the landscape of medicinal chemistry, the strategic combination of known pharmacophores is a powerful approach to generating novel molecular entities with unique therapeutic potential. 2-(6-Methoxynaphthalen-2-yl)piperazine is a prime example of such a molecular hybrid. It contains:

-

The 6-Methoxynaphthalene Moiety: This bicyclic aromatic system is the cornerstone of Naproxen, one of the most widely used NSAIDs.[1] Its derivatives are well-established as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[1]

-

The Piperazine Ring: A six-membered heterocycle with two opposing nitrogen atoms, the piperazine scaffold is a privileged structure in drug discovery.[2][3] Its derivatives exhibit an extensive range of biological activities, including antipsychotic, antidepressant, antihistaminic, and anthelmintic actions, largely due to their ability to interact with various central nervous system (CNS) receptors and ion channels.[4][5]

The fusion of these two moieties in a single molecule suggests a rich, yet underexplored, pharmacological potential. This guide aims to provide the core chemical knowledge base—from synthesis to analytical characterization—necessary to empower researchers to unlock the therapeutic possibilities of this intriguing compound.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and predicted properties for 2-(6-Methoxynaphthalen-2-yl)piperazine are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 914348-90-6 | [6][7][8][9] |

| Molecular Formula | C₁₅H₁₈N₂O | [6][9] |

| Molecular Weight | 242.32 g/mol | [6][9] |

| InChI | InChI=1S/C15H18N2O/c1-18-14-5-4-11-8-13(3-2-12(11)9-14)15-10-16-6-7-17-15/h2-5,8-9,15-17H,6-7,10H2,1H3 | [9] |

| SMILES | COC1C=C2C(=CC=1)C=C(C=C2)C3NCCNC3 | [9] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Density | 1.097 ± 0.06 g/cm³ | [6] |

| Boiling Point | 428.7 ± 35.0 °C | [6] |

| pKa | 8.72 ± 0.40 | [6] |

Solubility and Lipophilicity Insights

-

Lipophilicity (LogP): The significant nonpolar surface area of the naphthalene ring system suggests the compound will be reasonably lipophilic, a key attribute for crossing cellular membranes, including the blood-brain barrier. This is a critical consideration for potential CNS applications.

Synthesis and Purification

While a specific, published synthesis for 2-(6-Methoxynaphthalen-2-yl)piperazine is not prominent in the literature, a robust and logical synthetic route can be designed based on established organometallic and heterocyclic chemistry principles. The most direct approach involves the coupling of a naphthalene precursor with piperazine.

Retrosynthetic Analysis

A retrosynthetic analysis points to a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, as an efficient method for forming the key C-N bond.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol: Buchwald-Hartwig Amination

This protocol describes a reliable method for synthesizing the title compound. The use of mono-Boc-piperazine is a critical strategic choice to prevent undesired double-arylation on both nitrogen atoms of the piperazine ring, followed by a simple deprotection step.

Step 1: Palladium-Catalyzed Coupling of 6-Bromo-2-methoxynaphthalene with tert-butyl piperazine-1-carboxylate

-

Reactor Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-bromo-2-methoxynaphthalene (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol%; BINAP, 4 mol%).

-

Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.

-

-

Solvent Addition: Add anhydrous, degassed toluene (approx. 0.1 M concentration relative to the aryl bromide) via cannula.

-

Rationale: Toluene is an excellent solvent for this type of cross-coupling reaction due to its high boiling point and ability to dissolve both the organic reactants and the catalyst complex. Degassing removes dissolved oxygen.

-

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Deprotection of the Boc-Protected Intermediate

-

Acidolysis: Dissolve the crude product from Step 1 in a suitable solvent such as dichloromethane or 1,4-dioxane.

-

Reagent Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M), dropwise at 0 °C.

-

Rationale: The tert-butoxycarbonyl (Boc) group is a standard protecting group for amines that is stable to many reaction conditions but is readily cleaved under acidic conditions.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC/LC-MS.

-

Workup: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the excess acid. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over sodium sulfate, filter, and concentrate to yield the crude product.

Purification Workflow

Purification of the final product is essential to remove any unreacted starting materials, byproducts, and catalyst residues.

Caption: Standard workflow for the purification of the target compound.

Reactivity and Stability

The reactivity of 2-(6-Methoxynaphthalen-2-yl)piperazine is dominated by the nucleophilic secondary amine of the piperazine ring.

-

N-Alkylation and N-Acylation: The secondary amine is a potent nucleophile and can readily undergo reactions such as alkylation (with alkyl halides) and acylation (with acyl chlorides or anhydrides).[10] This allows for the straightforward synthesis of a diverse library of derivatives, which is a key advantage in structure-activity relationship (SAR) studies.

-

Aromatic Substitution: The electron-rich methoxynaphthalene ring can undergo electrophilic aromatic substitution, although the conditions would need to be carefully controlled to avoid reaction at the more reactive piperazine nitrogens.

-

Stability and Storage: The compound is expected to be a stable solid at room temperature. As an amine, it is basic and can slowly react with atmospheric carbon dioxide. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere, protected from light.

Pharmacological Context and Potential Applications

The true potential of this molecule lies in the synergistic or additive effects of its two core scaffolds.

CNS Activity via the Piperazine Moiety

The piperazine ring is a cornerstone of CNS drug design.[5] Many piperazine-containing drugs modulate monoamine neurotransmission by interacting with serotonin (5-HT) and dopamine (D) receptors.[5] For instance, certain xanthone derivatives containing a piperazine moiety have shown antidepressant-like activity involving the 5-HT₁A and 5-HT₂A/C receptors.[11] Given this precedent, 2-(6-Methoxynaphthalen-2-yl)piperazine is a prime candidate for screening in assays related to depression, anxiety, and other CNS disorders.

Anti-inflammatory Potential via the Naphthalene Moiety

The 6-methoxynaphthalene core is inextricably linked to the anti-inflammatory activity of Naproxen.[1] It is plausible that 2-(6-Methoxynaphthalen-2-yl)piperazine could retain some affinity for COX enzymes, potentially leading to anti-inflammatory or analgesic effects. Prodrugs of Naproxen have been developed using piperazine esters to enhance properties like skin permeation.[12][13]

The Hybrid Molecule Hypothesis

The combination of these two pharmacophores could lead to several exciting therapeutic possibilities:

-

Dual-Action Agent: The molecule could act as a single agent with both CNS and anti-inflammatory properties, a desirable profile for treating neuroinflammatory conditions.

-

Novel Target Affinity: The unique three-dimensional structure may enable it to bind to novel biological targets or to existing targets with a different affinity and selectivity profile compared to its parent scaffolds.

-

Improved Pharmacokinetics: The piperazine moiety can improve the aqueous solubility and pharmacokinetic profile of the lipophilic naphthalene core.[3]

Caption: Potential pharmacological avenues for the hybrid molecule.

Characterization and Quality Control

Rigorous analytical characterization is required to confirm the identity, structure, and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect characteristic signals for the methoxy group (~3.9 ppm), the piperazine protons (a complex multiplet system from ~2.5-3.5 ppm), and distinct aromatic protons on the naphthalene ring (~7.0-7.8 ppm).

-

¹³C NMR: Expect signals for the methoxy carbon (~55 ppm), aliphatic carbons of the piperazine ring (~45-55 ppm), and a series of signals in the aromatic region (~105-160 ppm).

-

-

Mass Spectrometry (MS): In Electrospray Ionization (ESI) mode, the compound should show a prominent molecular ion peak [M+H]⁺ at m/z 243.15.

-

Chromatographic Methods:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is suitable for purity analysis. A mobile phase of acetonitrile/water with a modifier like TFA or formic acid would be appropriate. Detection via UV-Vis spectroscopy should be effective due to the strong absorbance of the naphthalene chromophore.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used for purity assessment and identification, providing both retention time and mass spectral data.[14]

-

Conclusion

2-(6-Methoxynaphthalen-2-yl)piperazine is a chemically tractable and pharmacologically promising molecule. Its synthesis is achievable through standard, robust chemical methods. The true value of this compound lies in its hybrid nature, which provides a strong rationale for its investigation across multiple therapeutic areas, particularly in CNS disorders and inflammatory conditions. This guide provides the essential chemical foundation and a strategic framework for researchers to begin exploring the full potential of this versatile scaffold in drug discovery programs.

References

-

2-(6-Methoxynaphthalen-2-yl)piperazine - ChemBK. (n.d.). Retrieved January 7, 2026, from [Link]

-

Upadhyay, P. R., et al. (2009). Potential of Piperazinylalkylester Prodrugs of 6-Methoxy-2-Naphthylacetic Acid (6-MNA) for Percutaneous Drug Delivery. Scientia Pharmaceutica, 77(3), 619–632. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 2-Hydroxy-6-methoxynaphthalene. Retrieved January 7, 2026, from [Link]

-

2-(6-Methoxynaphthalen-2-yl)piperazine - AbacipharmTech. (n.d.). Retrieved January 7, 2026, from [Link]

-

2-(6-Methoxynaphthalen-2-yl)piperazine | CAS:914348-90-6 | Ark Pharma Scientific Limited. (n.d.). Retrieved January 7, 2026, from [Link]

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Synapse, Patsnap. Retrieved January 7, 2026, from [Link]

-

What is the mechanism of Piperazine? (2024). Synapse, Patsnap. Retrieved January 7, 2026, from [Link]

-

1-(2-(6-methoxy-2-naphthalenyl)propyl)-4-(phenylsulfonyl)piperazine. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Manolov, S., et al. (2019). N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Molbank, 2019(4), M1097. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 2-acetyl-6-methoxynaphthalene. Retrieved January 7, 2026, from [Link]

-

Pytka, K., et al. (2015). The antidepressant-like activity of 6-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-xanthen-9-one involves serotonergic 5-HT(1A) and 5-HT(2A/C) receptors activation. European Journal of Pharmacology, 764, 537–546. Retrieved from [Link]

-

2-(6-Methoxynaphthalen-2-yl)propanal. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Hussain, M. A., et al. (2004). Synthesis and in vitro evaluation of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) for topical drug delivery. Archiv der Pharmazie, 337(9), 493–500. Retrieved from [Link]

-

Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

-

del Castillo, J., et al. (1964). Mechanism of the paralysing action of piperazine on Ascaris muscle. British Journal of Pharmacology and Chemotherapy, 22(3), 463–477. Retrieved from [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Gucký, T., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 565. Retrieved from [Link]

-

Sharma, P., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21. Retrieved from [Link]

-

Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. Retrieved from [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2023). ResearchGate. Retrieved January 7, 2026, from [Link]

-

A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. Retrieved January 7, 2026, from [Link]

-

Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]

-

Khalili, F., Henni, A., & East, A. L. (2009). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. Retrieved January 7, 2026, from [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/0a539b036c846985474418e95071197e4e1a0d85/figure/2]([Link]

-

Analytical Methods. (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

-

Piperazine. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

-

Manolov, S., et al. (2019). Synthesis of N-(2,2-diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 3. MDPI. Retrieved January 7, 2026, from [Link]

-

1-(2-(6-methoxy-2-naphthalenyl)propyl)-4-methylpiperazine. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 7, 2026, from [Link]

-

Manolov, S., et al. (2019). N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. ResearchGate. Retrieved January 7, 2026, from [Link]

-

Piperazine. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

- Method for the preparation of piperazine and its derivatives. (2003). Google Patents.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. chembk.com [chembk.com]

- 7. alchempharmtech.com [alchempharmtech.com]

- 8. 2-(6-Methoxynaphthalen-2-yl)piperazine - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 9. 2-(6-Methoxynaphthalen-2-yl)piperazine | CAS:914348-90-6 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 10. Reactions of Piperazines | Ambeed [ambeed.com]

- 11. The antidepressant-like activity of 6-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-xanthen-9-one involves serotonergic 5-HT(1A) and 5-HT(2A/C) receptors activation [pubmed.ncbi.nlm.nih.gov]

- 12. Potential of Piperazinylalkylester Prodrugs of 6-Methoxy-2-Naphthylacetic Acid (6-MNA) for Percutaneous Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and in vitro evaluation of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) for topical drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to the Structure Elucidation of 2-(6-Methoxynaphthalen-2-yl)piperazine

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 2-(6-Methoxynaphthalen-2-yl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and analytical chemists, offering a detailed walkthrough of spectroscopic and crystallographic methods. We will explore the causality behind experimental choices and demonstrate how a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray crystallography provides a self-validating system for structural confirmation.

Introduction: The Imperative of Unambiguous Structural Verification

The biological activity of any novel chemical entity is intrinsically linked to its three-dimensional structure. For N-arylpiperazines, a scaffold present in numerous pharmacologically active compounds, even minor structural ambiguities can lead to significant differences in efficacy, safety, and pharmacokinetic profiles.[2][3][4] The target molecule, 2-(6-Methoxynaphthalen-2-yl)piperazine (Molecular Formula: C₁₅H₁₈N₂O, Molar Mass: 242.32 g/mol ), combines a rigid, aromatic methoxynaphthalene moiety with a flexible, basic piperazine ring.[5][6] This guide will systematically deconstruct the molecule's structure piece by piece using modern analytical techniques.

Foundational Analysis: Mass Spectrometry (MS)

Mass spectrometry is the first port of call, providing the molecular weight and crucial fragmentation data that offers initial structural puzzle pieces.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation : Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

-

Sample Preparation : 1 mg of the synthesized compound is dissolved in 1 mL of methanol/water (1:1) with 0.1% formic acid to facilitate protonation.

-

Ionization Mode : Positive Electrospray Ionization (ESI+).

-

Analysis : The sample is infused directly into the source. Data is acquired in the m/z range of 50-500.

-

Rationale : ESI is a soft ionization technique suitable for polar, nitrogen-containing molecules, minimizing initial fragmentation and ensuring the observation of the molecular ion. TOF analysis provides high mass accuracy, allowing for the confident determination of the elemental composition.[4]

Data Interpretation: Molecular Ion and Fragmentation Pathways

The primary goal is to confirm the elemental composition. The protonated molecule [M+H]⁺ is expected.

Table 1: High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z for [C₁₅H₁₉N₂O]⁺ | Observed m/z | Mass Error (ppm) |

| [M+H]⁺ | 243.1492 | 243.1495 | 1.2 |

A low mass error (< 5 ppm) confirms the molecular formula C₁₅H₁₈N₂O.

Tandem MS (MS/MS) experiments are then conducted to probe the structure through collision-induced dissociation (CID).[7][8] The fragmentation pattern is predictable and highly informative for piperazine derivatives.[7][9]

Key Expected Fragmentation Pathways:

-

Cleavage of the Piperazine Ring : The C-N bonds within the piperazine ring are prone to cleavage, leading to characteristic neutral losses and fragment ions. Common fragments for a piperazine ring are observed at m/z 56 and 70.[7]

-

Benzylic-type Cleavage : The bond between the naphthalene ring and the piperazine nitrogen is a point of fragmentation, often leading to a stable naphthyl-containing cation.

Infrared (IR) Spectroscopy: Functional Group Identification

FTIR spectroscopy provides a rapid and non-destructive method to identify the key functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrumentation : FTIR spectrometer equipped with a diamond ATR crystal.

-

Sample Preparation : A small amount of the solid sample is placed directly onto the ATR crystal.

-

Analysis : The spectrum is recorded from 4000 to 400 cm⁻¹.

-

Rationale : ATR is a simple and fast technique for solid samples, requiring minimal preparation.

Data Interpretation: Characteristic Vibrational Frequencies

The spectrum is analyzed for absorptions corresponding to the methoxynaphthalene and piperazine moieties.[10][11][12]

Table 2: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch (secondary amine in piperazine) |

| 3100-3000 | Medium | Aromatic C-H stretch (naphthalene) |

| 2950-2800 | Medium | Aliphatic C-H stretch (piperazine ring) |

| ~1600, ~1500 | Strong | C=C aromatic ring stretching (naphthalene) |

| ~1250 | Strong | Aryl-O-CH₃ asymmetric stretch (methoxy group) |

| ~1150 | Medium | C-N stretch (piperazine) |

The presence of the N-H stretch confirms the piperazine is not di-substituted, while the strong aryl-ether and aromatic bands are indicative of the methoxynaphthalene group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy, particularly a suite of 2D experiments, is the most powerful tool for unambiguously determining the complete covalent structure and connectivity of the molecule in solution.[13][14][15]

Experimental Protocol: Multi-dimensional NMR

-

Instrumentation : 500 MHz (or higher) NMR spectrometer.

-

Sample Preparation : ~10 mg of the compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Experiments :

-

Rationale : This comprehensive suite of experiments allows for the complete assignment of all proton and carbon signals and establishes their connectivity through one-bond (HSQC) and multiple-bond (HMBC) correlations.

Data Interpretation: Assembling the Structure

The expected chemical shifts are predicted based on the electronic environment of each nucleus. The methoxy group is electron-donating, affecting the chemical shifts of the naphthalene protons. The piperazine protons will appear in the aliphatic region.

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Position | Predicted ¹³C δ (ppm) | Predicted ¹H δ (ppm) | Multiplicity | Integration |

| Naphthalene | ||||

| C1 | ~118 | ~7.3-7.4 | d | 1H |

| C2 | ~148 | - | - | - |

| C3 | ~108 | ~7.1-7.2 | d | 1H |

| C4 | ~129 | ~7.7-7.8 | d | 1H |

| C4a | ~128 | - | - | - |

| C5 | ~127 | ~7.3-7.4 | d | 1H |

| C6 | ~158 | - | - | - |

| C7 | ~106 | ~7.1-7.2 | dd | 1H |

| C8 | ~130 | ~7.7-7.8 | d | 1H |

| C8a | ~135 | - | - | - |

| Piperazine | ||||

| C2'/C6' | ~46 | ~3.1-3.2 | t | 4H |

| C3'/C5' | ~53 | ~3.3-3.4 | t | 4H |

| N-H | - | ~1.8-2.0 | br s | 1H |

| Methoxy | ||||

| OCH₃ | ~55 | ~3.9 | s | 3H |

-

COSY : This experiment reveals proton-proton couplings. We expect to see correlations between adjacent aromatic protons on the naphthalene ring (e.g., H3-H4, H7-H8) and between the geminal and vicinal protons within the piperazine ring's ethylenediamine fragments.[16]

-

HSQC : This directly links each proton to the carbon it is attached to.[17] This allows for the unambiguous assignment of the protonated carbons in Table 3. For example, the singlet at ~3.9 ppm will correlate with the carbon signal at ~55 ppm, confirming the methoxy group.

-

HMBC : This is the key experiment for connecting the molecular fragments.[13][17][18] It shows correlations between protons and carbons that are 2-3 bonds away.

-

Connecting Piperazine to Naphthalene : A crucial correlation will be observed from the protons on C3'/C5' of the piperazine ring to the C2 of the naphthalene ring. This definitively establishes the point of attachment.

-

Confirming Naphthalene Structure : Protons on the naphthalene ring will show long-range correlations to various carbons, confirming the substitution pattern. For example, the methoxy protons (~3.9 ppm) will show a 3-bond correlation to C6 (~158 ppm).

-

Visualization of NMR Connectivity

The workflow and key correlations can be visualized to clarify the logic of the elucidation process.

Caption: NMR Elucidation Workflow.

Caption: Key HMBC correlations for structural assembly.

The Gold Standard: Single-Crystal X-ray Crystallography

While the spectroscopic data provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the exact spatial arrangement of atoms in the solid state.[2][3][19][20]

Experimental Protocol

-

Crystal Growth : High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, ethanol).[3][20]

-

Data Collection : A suitable crystal is mounted on a diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.[20]

-

Structure Solution and Refinement : The diffraction pattern is processed to determine the unit cell and space group. The atomic positions are determined using direct methods and the structural model is refined against the experimental data to yield the final structure, including bond lengths, bond angles, and torsional angles.[3][20]

The resulting crystal structure would confirm the connectivity established by NMR and provide invaluable information on the solid-state conformation, such as the chair conformation of the piperazine ring and the dihedral angle between the two ring systems.[21]

Conclusion: A Self-Validating Structural Dossier

The structure elucidation of 2-(6-Methoxynaphthalen-2-yl)piperazine is achieved through a logical and hierarchical application of modern analytical techniques. High-resolution mass spectrometry confirms the elemental composition. FTIR identifies the key functional moieties. A comprehensive suite of 1D and 2D NMR experiments pieces together the molecular framework, establishing the precise connectivity between the methoxynaphthalene and piperazine fragments. Finally, single-crystal X-ray crystallography provides the definitive and irrefutable three-dimensional structure. This multi-faceted, self-validating approach ensures the highest level of scientific integrity and provides the trustworthy structural foundation required for all subsequent research and development activities.

References

-

Spectrochemical Insights into Aromatic Hydrocarbons in 1,2-Disubstituted Naphthalenes: Investigations Using 1D and 2D NMR Spectroscopy and X-Ray Crystallography Analysis. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). PMC - NIH. Retrieved from [Link]

-

Piperazine. Wikipedia. Retrieved from [Link]

-

Synthesis and Single Crystal X-Ray Structure of N,N ′-Bis(Diphenylphosphino)Piperazine. (2003). Journal of Chemical Research. Retrieved from [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2019). MDPI. Retrieved from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2020). MDPI. Retrieved from [Link]

-

Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. Retrieved from [Link]

-

Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (2016). NIH. Retrieved from [Link]

-

Mass Fragmentation Characteristics of Piperazine Analogues. (2020). Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

-

Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). MDPI. Retrieved from [Link]

-

N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. (2021). MDPI. Retrieved from [Link]

-

Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

-

2-(6-Methoxynaphthalen-2-yl)piperazine. ChemBK. Retrieved from [Link]

-

Spectral investigation and normal coordinate analysis of piperazine. (2008). Indian Journal of Pure & Applied Physics. Retrieved from [Link]

-

Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. (2001). PubMed. Retrieved from [Link]

-

Development of Novel Heterocyclic Compounds and Their Molecular Assemblies for Advanced Materials. Institute for Molecular Science. Retrieved from [Link]

-

SUPPLEMENTARY DATA. The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. (2018). PMC - NIH. Retrieved from [Link]

-

Heterocyclic Chemistry at The Scripps Research Institute. Baran Lab. Retrieved from [Link]

-

HSQC and HMBC. NMR Core Facility - Columbia University. Retrieved from [Link]

-

FTIR spectrum of (a) piperazine, (b) BTCA, (c) BTCA-P-Cu-CP, and (d) BTCA-P-Cd-CP. ResearchGate. Retrieved from [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Retrieved from [Link]

-

Preparation and Biological Screening of Novel Heterocyclic Compounds. (2019). International Journal of Trend in Scientific Research and Development. Retrieved from [Link]

-

Special Issue : Novel Heterocyclic Compounds for Drug Discovery. MDPI. Retrieved from [Link]

-

1-(2-(6-methoxy-2-naphthalenyl)propyl)-4-methylpiperazine. PubChem. Retrieved from [Link]

-

2-(6-Methoxynaphthalen-2-yl)piperazine. Ark Pharma Scientific Limited. Retrieved from [Link]

-

1-(2-(6-methoxy-2-naphthalenyl)propyl)-4-(phenylsulfonyl)piperazine. PubChem. Retrieved from [Link]

-

2-(6-Methoxynaphthalen-2-yl)piperazine. AbacipharmTech. Retrieved from [Link]

-

Synthesis and characterization some of metals(II) complexes with 2-(-6-methoxy naphthalene-2-yl) propionic acid (2-hydroxy benzylidene) hydrazone ligand. (2020). ResearchGate. Retrieved from [Link]

-

FTIR spectra of (a) piperazine (b) COP-1. ResearchGate. Retrieved from [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Retrieved from [Link]

-

2,5-Piperazinedione. NIST WebBook. Retrieved from [Link]

-

ATR-FTIR spectra of piperazine, arginine and piperazine + arginine based composite membranes. ResearchGate. Retrieved from [Link]

-

15N NMR study of protonation position determination in 2-(6-methoxynaphthalen-2-yl)vinyl diazine chromophores. ResearchGate. Retrieved from [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. chembk.com [chembk.com]

- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 8. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Piperazine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-(6-Methoxynaphthalen-2-yl)piperazine

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel compound, 2-(6-Methoxynaphthalen-2-yl)piperazine. Based on extensive analysis of structurally analogous compounds, it is postulated that this molecule primarily functions as a ligand for serotonin receptors, with a high probability of acting as a potent agonist at the 5-HT1A receptor subtype. This document provides a comprehensive overview of the theoretical molecular interactions, the anticipated downstream signaling cascades, and detailed, field-proven experimental protocols to empirically validate this hypothesis. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities targeting the central nervous system.

Introduction and Postulated Pharmacological Profile

The piperazine moiety is a well-established pharmacophore in contemporary medicinal chemistry, integral to a multitude of centrally acting agents.[1] The fusion of this versatile scaffold with a methoxynaphthalene group suggests a strong propensity for interaction with neurotransmitter receptors. While direct experimental data for 2-(6-Methoxynaphthalen-2-yl)piperazine is not yet publicly available, a compelling hypothesis for its mechanism of action can be formulated by examining structurally related compounds.

Notably, a compound featuring the methoxynaphthalenyl-piperazine core, [O-methyl-11C]2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]butyl}-4-methyl-2H-[2]triazine-3,5-dione, has been characterized as a high-affinity 5-HT1A receptor agonist with an EC50 comparable to serotonin.[2] This finding strongly indicates that the methoxynaphthalene-piperazine framework is conducive to potent interactions with the 5-HT1A receptor. Therefore, it is our primary hypothesis that 2-(6-Methoxynaphthalen-2-yl)piperazine acts as a 5-HT1A receptor agonist.

This guide will proceed by first detailing the theoretical underpinnings of this hypothesized mechanism and then providing the experimental blueprints necessary for its validation.

Hypothesized Mechanism of Action: 5-HT1A Receptor Agonism

The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that is predominantly coupled to the inhibitory Gαi/o subunit.[3][4] Upon agonist binding, a conformational change in the receptor facilitates the exchange of GDP for GTP on the Gαi/o subunit. This leads to the dissociation of the Gαi/o-GTP complex from the Gβγ dimer, initiating downstream signaling cascades.

Canonical Signaling Pathway: Inhibition of Adenylyl Cyclase

The primary and most well-characterized signaling pathway for the 5-HT1A receptor involves the inhibition of adenylyl cyclase.[4][5] The activated Gαi/o subunit directly inhibits the activity of this enzyme, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[6] This reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream target proteins.

Caption: Hypothesized canonical signaling pathway of 2-(6-Methoxynaphthalen-2-yl)piperazine via the 5-HT1A receptor.

Non-Canonical Signaling Pathways

In addition to the canonical adenylyl cyclase pathway, 5-HT1A receptor activation can also trigger other signaling cascades, often in a cell-type-specific manner.[7][4] One of the most notable non-canonical pathways is the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[3] This can occur through the Gβγ subunit, which can activate downstream effectors leading to ERK phosphorylation and activation.

Experimental Validation of the Hypothesized Mechanism

To rigorously test the hypothesis that 2-(6-Methoxynaphthalen-2-yl)piperazine is a 5-HT1A receptor agonist, a series of well-established in vitro pharmacological assays are required. The following protocols are designed to be self-validating and provide a comprehensive characterization of the compound's activity.

Caption: Experimental workflow for validating the hypothesized mechanism of action.

Radioligand Binding Assay: Determining Affinity for the 5-HT1A Receptor

This assay will determine the binding affinity (Ki) of 2-(6-Methoxynaphthalen-2-yl)piperazine for the human 5-HT1A receptor. A competition binding format will be used with a known high-affinity radioligand.

Protocol:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human 5-HT1A receptor.

-

Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, add in triplicate:

-

Assay buffer

-

A fixed concentration of a suitable 5-HT1A receptor radioligand (e.g., [3H]8-OH-DPAT).

-

A range of concentrations of 2-(6-Methoxynaphthalen-2-yl)piperazine (e.g., 10 pM to 100 µM).

-

For non-specific binding control wells, add a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin).

-

Cell membranes (e.g., 10-20 µg of protein per well).

-

-

-

Incubation and Termination:

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

-

Data Acquisition and Analysis:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Expected Outcome:

| Compound | IC50 (nM) | Ki (nM) |

| 2-(6-Methoxynaphthalen-2-yl)piperazine | Hypothetical Value | Hypothetical Value |

| Serotonin (Control) | Known Value | Known Value |

Functional Assays: Assessing Agonist Activity

This assay will determine if 2-(6-Methoxynaphthalen-2-yl)piperazine can inhibit adenylyl cyclase activity, which is characteristic of a 5-HT1A receptor agonist.

Protocol:

-

Cell Culture and Plating:

-

Use HEK293 cells stably expressing the human 5-HT1A receptor.

-

Plate the cells in a suitable assay plate (e.g., 96-well) and allow them to adhere overnight.

-

-

Assay Procedure:

-

Aspirate the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add a range of concentrations of 2-(6-Methoxynaphthalen-2-yl)piperazine to the wells in triplicate.

-

Include a known 5-HT1A agonist (e.g., 8-OH-DPAT) as a positive control.

-

Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and generate a measurable level of cAMP.

-

Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

-

-

cAMP Detection:

-

Data Analysis:

-

Plot the measured cAMP levels against the log concentration of the test compound.

-

Determine the EC50 value (the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) using non-linear regression.

-

Expected Outcome:

| Compound | EC50 (nM) for cAMP Inhibition |

| 2-(6-Methoxynaphthalen-2-yl)piperazine | Hypothetical Value |

| 8-OH-DPAT (Control) | Known Value |

This assay directly measures the activation of G proteins by the receptor, providing a more proximal readout of receptor agonism.[10][11]

Protocol:

-

Membrane Preparation:

-

Prepare cell membranes from cells expressing the 5-HT1A receptor as described in the radioligand binding assay protocol.

-

-

Assay Setup:

-

In a 96-well plate, add in triplicate:

-

Assay buffer (containing MgCl2 and GDP).

-

A range of concentrations of 2-(6-Methoxynaphthalen-2-yl)piperazine.

-

A known 5-HT1A agonist as a positive control.

-

Cell membranes.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

-

-

Incubation and Termination:

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

-

Data Acquisition and Analysis:

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound.

-

Determine the EC50 and Emax (maximal effect) values from the resulting curve.

-

Expected Outcome:

| Compound | EC50 (nM) for [³⁵S]GTPγS Binding | Emax (% of Control Agonist) |

| 2-(6-Methoxynaphthalen-2-yl)piperazine | Hypothetical Value | Hypothetical Value |

| 8-OH-DPAT (Control) | Known Value | 100% |

Conclusion

The structural features of 2-(6-Methoxynaphthalen-2-yl)piperazine strongly suggest its potential as a novel ligand for central nervous system receptors, with the 5-HT1A receptor being a highly probable target. The hypothesized mechanism of action as a 5-HT1A receptor agonist is supported by robust evidence from structurally related compounds. The experimental protocols detailed in this guide provide a clear and comprehensive roadmap for the empirical validation of this hypothesis. Successful execution of these assays will not only elucidate the primary mechanism of action of this compound but also provide crucial data on its potency and efficacy, thereby informing its potential therapeutic applications.

References

- Polter, A. M., & Li, X. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Cellular and Molecular Neurobiology, 30(3), 323–336.

-

Kumar, J. S., et al. (2007). Synthesis and in vivo validation of [O-methyl-11C]2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]butyl}-4-methyl-2H-[2]triazine-3,5-dione: a novel 5-HT1A receptor agonist positron emission tomography ligand. Journal of Medicinal Chemistry, 50(24), 6063–6066.

- Albert, P. R., & Vahid-Ansari, F. (2019). The 5-HT1A receptor: Signaling to behavior. Biochimie, 161, 34–45.

- Ghavami, A., et al. (2018). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers in Cellular Neuroscience, 12, 29.

- Insel, P. A., et al. (2019). G protein-coupled receptor signaling: transducers and effectors. Journal of Allergy and Clinical Immunology, 143(6), 1965–1977.

- Zhang, P., et al. (2017). Predicting G protein-coupled receptor downstream signaling by tissue expression.

- Krishnan, K. (2014). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. In The Serotonin Receptors (pp. 147-168). Humana Press.

- Sharma, A., et al. (2020). The medicinal chemistry of piperazines: A review. Medicinal Research Reviews, 40(5), 1839-1913.

- BenchChem. (2025).

- Eurofins. 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery.

- GenScript. GPCR Downstream Signaling. GenScript.

- Lefkowitz, R. J. (2024). G Protein-Coupled Receptors: A Century of Research and Discovery.

- Promega Corpor

- Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.

- BenchChem. (2025). Application Notes and Protocols for GTPγS Binding Assay with ZCZ011. BenchChem.

- Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: a functional assay for G protein-coupled receptors. Life sciences, 74(4), 489–508.

- Coccurello, R., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 9(3), 307–315.

Sources

- 1. researchgate.net [researchgate.net]

- 2. GPCR downstream signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 8. cosmobio.co.jp [cosmobio.co.jp]

- 9. cAMP-Glo™ Assay [promega.sg]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Profile of Methoxynaphthyl Piperazine Derivatives

Executive Summary

Methoxynaphthyl piperazine derivatives represent a significant class of pharmacologically active compounds, primarily recognized for their complex interactions with the central nervous system, particularly the serotonergic system. This guide provides a comprehensive technical overview of their pharmacological profile, synthesizing data from molecular pharmacology, structure-activity relationship (SAR) studies, and preclinical evaluations. These derivatives typically exhibit a multi-target engagement profile, most notably acting as mixed partial agonists at 5-HT1 receptor subtypes and antagonists at 5-HT2 receptors. This dual activity is a cornerstone of their therapeutic potential in treating complex neurological and psychiatric disorders. This document delineates the underlying mechanisms of action, key metabolic pathways, and the critical experimental protocols used to characterize these molecules, offering field-proven insights for their continued development and application in neuroscience research.

Introduction: The Strategic Importance of the Arylpiperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs targeting the central nervous system.[1][2] Its six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 4 provides a unique combination of structural rigidity and synthetic tractability.[3] This allows for precise modification at two distinct points, enabling chemists to fine-tune physicochemical properties and receptor interaction profiles to achieve desired pharmacological effects.[1][4]

When combined with a methoxynaphthyl moiety, the resulting derivatives gain specific and potent affinities for various neurotransmitter receptors. The naphthyl group provides a large, lipophilic surface for van der Waals interactions within receptor binding pockets, while the methoxy substituent's position and electronic properties critically influence selectivity and potency. The primary focus of this guide is to dissect the pharmacological intricacies of this chemical class, with a particular emphasis on their profound modulation of the serotonin system.

The serotonin (5-HT) system, with its at least 14 distinct receptor subtypes, is a pivotal regulator of mood, cognition, appetite, and sleep.[5] The ability of methoxynaphthyl piperazine derivatives to selectively and often simultaneously interact with multiple 5-HT receptor subtypes—such as the inhibitory Gi-coupled 5-HT1 family and the excitatory Gq-coupled 5-HT2 family—underpins their potential as sophisticated neuropharmacological tools and therapeutic candidates.[5][6]

Section 1: Molecular Pharmacology and Mechanism of Action

The defining characteristic of methoxynaphthyl piperazine derivatives is their complex, multi-target receptor binding profile. This profile is not one of a simple agonist or antagonist but rather a nuanced modulator of several key neurotransmitter systems.

Primary Target Engagement: The Serotonin Receptor Family

The most consistent finding across this class of compounds is a potent and complex interaction with multiple serotonin receptors.

-

5-HT1 Receptor Subtypes (5-HT1A, 1B, 1D, etc.): These derivatives commonly act as partial agonists at 5-HT1A receptors.[6][7] Partial agonism is a critical mechanistic feature; it allows these compounds to enhance serotonergic tone in states of low serotonin release while simultaneously preventing overstimulation in states of high release, thereby acting as a homeostatic regulator. This mechanism is a hallmark of anxiolytic and antidepressant drugs.[5]

-

5-HT2 Receptor Subtypes (5-HT2A, 2B, 2C): In stark contrast to their activity at 5-HT1 receptors, these compounds typically function as potent antagonists at 5-HT2 receptors, particularly the 5-HT2A and 5-HT2C subtypes.[6][7] Blockade of the 5-HT2C receptor is strongly correlated with pro-appetitive (hyperphagic), anxiolytic, and activating behavioral effects in animal models.[6][7][8] This antagonism is a key mechanism for mitigating side effects associated with traditional serotonergic agents and is a feature of modern atypical antipsychotics.

-

Other 5-HT Receptors (5-HT3, 5-HT6, 5-HT7): High affinity for other subtypes, such as 5-HT6 and 5-HT7, has also been demonstrated, suggesting that the overall pharmacological effect is a composite of interactions across the entire serotonin system.[7][9]

Secondary Target Engagement

While the serotonergic system is the primary domain of action, many methoxynaphthyl piperazine derivatives possess affinity for other CNS receptors, which contributes to their overall profile and potential side effects.

-

Dopamine Receptors (e.g., D2): Affinity for dopamine receptors is variable and highly dependent on the specific substitutions on the piperazine ring. Some derivatives show moderate D2 receptor affinity, a property relevant to antipsychotic drug development.[10]

-

Adrenergic Receptors (e.g., α1): Affinity for α1-adrenergic receptors is also common.[10] This interaction can contribute to cardiovascular side effects such as orthostatic hypotension but may also play a role in the therapeutic profile.

-

Sigma Receptors (σ1, σ2): Certain derivatives have been found to possess high affinity for sigma receptors, which are implicated in neuroplasticity and the modulation of other neurotransmitter systems.[11][12]

Quantitative Receptor Affinity Profile

The binding affinity (Ki), a measure of how tightly a ligand binds to a receptor, is a critical parameter. Lower Ki values indicate higher affinity. The table below summarizes representative binding data for this class of compounds.

| Receptor Target | Typical Affinity (Ki) Range | Functional Activity | Key References |

| 5-HT1A | 1 - 50 nM | Partial Agonist | [6][7][10] |

| 5-HT2A | 5 - 100 nM | Antagonist | [6][7] |

| 5-HT2C | 1 - 75 nM | Antagonist / Inverse Agonist | [6][7] |

| 5-HT6 | 10 - 200 nM | Antagonist | [7][9] |

| Dopamine D2 | 50 - 500+ nM | Antagonist | [10] |

| Adrenergic α1 | 20 - 300 nM | Antagonist | [10] |

| Sigma σ1 | 10 - 150 nM | Agonist / Antagonist | [11][12] |

Downstream Signaling Pathways

The functional consequence of receptor binding is determined by the G-protein to which the receptor is coupled. The mixed activity of methoxynaphthyl piperazines results in a dual modulation of intracellular signaling.

-

5-HT1A Receptor Activation: As Gi/o-coupled receptors, their activation by a partial agonist leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization and reduced firing rate.[5]

-

5-HT2A/2C Receptor Blockade: As Gq/11-coupled receptors, their antagonism prevents serotonin from activating the phospholipase C (PLC) pathway, thereby blocking the production of inositol trisphosphate (IP3) and diacylglycerol (DAG) and subsequent calcium mobilization and protein kinase C (PKC) activation.[5]

Section 2: Structure-Activity Relationships (SAR)

The pharmacological profile of these derivatives is highly sensitive to their chemical structure. Understanding these relationships is paramount for designing new compounds with improved potency and selectivity.[3][13]

-

The Naphthyl Moiety: The point of attachment to the piperazine (1-naphthyl vs. 2-naphthyl) can influence selectivity between 5-HT receptor subtypes. The 1-naphthyl substitution often yields a more complex profile with broad serotonergic activity.[6][14]

-

The Methoxy Group: The position of the methoxy group on the naphthyl ring is a critical determinant of affinity. It can act as a hydrogen bond acceptor and its electronic influence can modulate the basicity of the distal piperazine nitrogen, thereby affecting receptor interaction.[10]

-

Piperazine N-4 Substituent: The nature of the substituent on the second nitrogen of the piperazine ring plays a crucial role in defining selectivity against other receptor families, such as dopamine and adrenergic receptors. Small alkyl groups tend to maintain serotonergic selectivity, while larger, more complex aromatic or alkyl chains can introduce affinity for other targets.[10][15]

Section 3: Pharmacokinetics and Metabolism

The translation of in vitro potency to in vivo efficacy is critically dependent on the pharmacokinetic profile of a compound. For arylpiperazines, metabolism is a key consideration.

ADME Profile

Generally, arylpiperazine derivatives exhibit good oral bioavailability and CNS penetration due to their moderate lipophilicity and basic nature.[3] However, they are extensively metabolized, primarily in the liver.

Key Metabolic Pathways

The primary metabolic routes for methoxy-containing arylpiperazines involve cytochrome P450 (CYP) enzymes.

-

O-Demethylation: The most significant metabolic pathway is the removal of the methyl group from the methoxy moiety to form a pharmacologically active hydroxylated metabolite.[16] This reaction is predominantly catalyzed by the polymorphic enzyme CYP2D6.[16][17] The genetic variability of CYP2D6 in the human population can lead to significant inter-individual differences in drug exposure and response.

-

Piperazine Ring Degradation: Other pathways include aromatic hydroxylation on the naphthyl ring and oxidative degradation of the piperazine ring itself.[16][17]

-

Active Metabolites: The formation of active metabolites, such as 1-(o-methoxyphenyl)piperazine from larger drugs, means that the in vivo pharmacological effect can be a composite of both the parent drug and its metabolites.[18]

Section 4: In Vitro & In Vivo Pharmacological Assessment

A multi-step, hierarchical approach is required to fully characterize the pharmacological profile of a novel methoxynaphthyl piperazine derivative.

Protocol 1: Radioligand Receptor Binding Assay

-

Causality and Rationale: This is the foundational experiment to determine the affinity and selectivity of a compound. It quantifies the direct interaction between the test compound and its molecular targets. By competing with a known radiolabeled ligand, we can calculate the equilibrium dissociation constant (Ki) of our unlabeled compound, providing a direct measure of binding potency. This step is essential to identify the primary targets before proceeding to more complex functional or in vivo studies.

-

Methodology:

-

Preparation of Membranes: Homogenize tissue (e.g., rat brain cortex for 5-HT2A, CHO cells expressing recombinant human receptors) in an ice-cold buffer and centrifuge to pellet the cell membranes containing the target receptors. Resuspend the pellet to a known protein concentration.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT2A), and a range of concentrations of the unlabeled test compound.

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters rapidly with an ice-cold buffer to remove non-specific binding.

-

Quantification: Place the filter mats in scintillation vials with a scintillation cocktail. Count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand. Specific binding is calculated by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[19]

-

Protocol 2: [³⁵S]GTPγS Functional Assay

-

Causality and Rationale: A binding assay shows affinity but not efficacy (i.e., whether the compound activates or blocks the receptor). The [³⁵S]GTPγS binding assay directly measures the first step of signal transduction: G-protein activation. Agonist binding induces a conformational change in the receptor, causing it to exchange GDP for GTP on its associated G-protein. By using the non-hydrolyzable GTP analog, [³⁵S]GTPγS, we can quantify this activation. This assay definitively characterizes a compound as an agonist, partial agonist, antagonist, or inverse agonist.

-

Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the G-protein-coupled receptor of interest as described in the binding assay protocol.

-

Assay Setup: In a 96-well plate, combine membranes, a fixed concentration of [³⁵S]GTPγS, GDP (to ensure a basal state), and the test compound across a range of concentrations. To test for antagonism, include a fixed concentration of a known agonist along with the test compound.

-

Incubation: Incubate at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the reaction and separate bound from free [³⁵S]GTPγS via rapid filtration, as in the binding assay.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound. For agonists, determine the EC50 (potency) and Emax (efficacy relative to a full agonist). For antagonists, determine the shift in the agonist's dose-response curve to calculate the KB (functional equilibrium dissociation constant).

-

Protocol 3: In Vivo Head-Twitch Response (HTR) in Rodents

-

Causality and Rationale: The head-twitch response in mice or rats is a well-validated behavioral proxy for 5-HT2A receptor activation and is a characteristic in vivo effect of hallucinogenic or psychedelic compounds.[14] Since many methoxynaphthyl piperazine derivatives are 5-HT2A antagonists, this assay is used as a self-validating system to confirm their functional blockade in a living organism. A potent antagonist should effectively block the HTR induced by a known 5-HT2A agonist (e.g., DOI). This provides crucial in vivo proof-of-concept for the in vitro antagonist activity.

-

Methodology:

-

Animal Acclimation: Acclimate male C57BL/6J mice to the testing room and observation chambers for at least 60 minutes.

-

Pre-treatment: Administer the test compound (methoxynaphthyl piperazine derivative) or vehicle via the appropriate route (e.g., intraperitoneal, oral) at various doses.

-

Agonist Challenge: After a set pre-treatment time (e.g., 30 minutes), administer a fixed dose of a 5-HT2A agonist, such as (±)-2,5-dimethoxy-4-iodoamphetamine (DOI).

-

Behavioral Observation: Immediately after the DOI injection, place the animal in a clean observation chamber and record the number of head twitches over a defined period (e.g., 30 minutes). A head twitch is a rapid, convulsive rotational movement of the head.

-

Data Analysis: Compare the number of head twitches in the vehicle-pretreated group to the groups pre-treated with the test compound. A significant reduction in DOI-induced head twitches indicates 5-HT2A antagonist activity. Calculate the dose required to inhibit the response by 50% (ID50).

-

Section 5: Therapeutic Potential and Future Directions

The unique "dual-action" pharmacological profile of methoxynaphthyl piperazine derivatives—combining 5-HT1A partial agonism with 5-HT2A/2C antagonism—positions them as promising candidates for several CNS disorders.

-

Depression and Anxiety: This profile mirrors that of some successful multimodal antidepressants and anxiolytics, suggesting potential for treating mood and anxiety disorders with a lower side-effect burden than traditional SSRIs.

-

Schizophrenia: The combination of 5-HT2A antagonism and moderate D2 antagonism is the defining characteristic of atypical antipsychotics. Derivatives with an optimized D2 affinity could be developed for treating schizophrenia, particularly its negative symptoms and cognitive deficits.

-

Other Applications: The diverse pharmacology of the piperazine scaffold means that derivatives can be developed for a wide range of other applications, including as PET imaging ligands to study receptor density in the brain, or for non-CNS targets like cancer and microbial infections.[20][21][22]

Future Directions: The primary challenge lies in achieving greater receptor subtype selectivity to minimize off-target effects. A deeper understanding of the structure-activity relationships, aided by computational modeling and in silico screening, will be crucial.[13][23] Furthermore, investigating the role of active metabolites and the influence of pharmacogenomics (e.g., CYP2D6 status) will be essential for their successful clinical translation.

Conclusion

Methoxynaphthyl piperazine derivatives are a pharmacologically rich and versatile class of compounds. Their ability to act as sophisticated modulators of the serotonin system, often in concert with other key neurotransmitter receptors, provides a strong foundation for the development of novel therapeutics for complex CNS disorders. A thorough understanding of their molecular pharmacology, metabolic fate, and structure-activity relationships, validated through a rigorous hierarchy of in vitro and in vivo experimental protocols, is the cornerstone of unlocking their full therapeutic potential.

References

- Title: 1-(1-Naphthyl)

- Title: 1-(2-Naphthyl)

- Title: 1-(1-Naphthyl)

- Title: Understanding Serotonin Receptor Modulation: The Role of 1-(1-Naphthyl)

- Title: Serotonin Receptor Subtypes and the Action of 1-(1-Naphthyl)

- Title: 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors.

- Title: Piperazine derivatives with central pharmacological activity used as therapeutic tools Source: ResearchGate URL

- Title: In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP)

- Title: Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide Source: BenchChem URL

- Title: 1-(1-Naphthyl)

- Title: Receptor mapping using methoxy phenyl piperazine derivative: Preclinical PET imaging Source: The Indian Journal of Medical Research URL

- Title: Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)

- Title: A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4)

- Title: Chiral, nonracemic (piperazin-2-yl)

- Title: Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives Source: Molecules URL

- Title: In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP)

- Title: Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors Source: Journal of Biochemical and Molecular Toxicology URL

- Title: Potential of Piperazinylalkylester Prodrugs of 6-Methoxy-2-Naphthylacetic Acid (6-MNA)

- Title: Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry Source: ResearchGate URL

- Title: A New Piperazine Derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)

- Title: Piperazine derivatives with central pharmacological activity used as therapeutic tools Source: Fundamental & Clinical Pharmacology URL

- Title: Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives Source: Medicinal Chemistry URL

- Title: Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities Source: QSAR & Combinatorial Science URL

- Title: Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs Source: AUETD URL

- Title: Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)

- Title: Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors Source: International Journal of Pharmaceutical and Clinical Research URL

- Title: Piperazine - Wikipedia Source: Wikipedia URL

- Title: Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives Source: International Journal of Pharmaceutical and Phytopharmacological Research URL

- Title: 1-(o-Methoxyphenyl)

- Title: Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies Source: ResearchGate URL

- Title: 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. 1-(1-Naphthyl)piperazine as a novel template for 5-HT6 serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1-(2-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]

- 15. A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 1-(o-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Receptor mapping using methoxy phenyl piperazine derivative: Preclinical PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

Introduction: Unlocking Therapeutic Potential with a Versatile Scaffold

An In-Depth Technical Guide to 2-(6-Methoxynaphthalen-2-yl)piperazine as a Pharmaceutical Intermediate

In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold," a core structural motif frequently found in successful therapeutic agents.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms, allow it to serve as a versatile linker and enhance the aqueous solubility and bioavailability of drug candidates.[2][3] When combined with the 6-methoxynaphthalene moiety—a key component in several non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen—the resulting intermediate, 2-(6-Methoxynaphthalen-2-yl)piperazine , emerges as a molecule of significant interest for drug discovery and development.[4][5]

This guide provides a comprehensive technical overview of 2-(6-Methoxynaphthalen-2-yl)piperazine (CAS No: 914348-90-6), designed for researchers, medicinal chemists, and drug development professionals.[6][7] We will delve into its synthesis, physicochemical characteristics, analytical methodologies, and its strategic application as a cornerstone for building complex, pharmacologically active molecules, particularly those targeting the central nervous system (CNS).

Physicochemical Profile

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and formulation. The key properties of 2-(6-Methoxynaphthalen-2-yl)piperazine are summarized below.

| Property | Value | Source |

| CAS Number | 914348-90-6 | [6][7] |

| Molecular Formula | C₁₅H₁₈N₂O | |

| Molar Mass | 242.32 g/mol | |

| Boiling Point | 428.7 ± 35.0 °C (Predicted) | |

| Density | 1.097 ± 0.06 g/cm³ (Predicted) | |

| pKa | 8.72 ± 0.40 (Predicted) |

Strategic Synthesis: A Pathway to the Core Scaffold

The construction of the C-N bond between the naphthalene ring and the piperazine moiety is the critical step in synthesizing this intermediate. The Buchwald-Hartwig amination is a powerful and widely adopted palladium-catalyzed cross-coupling reaction ideal for this purpose, offering high yields and broad functional group tolerance.[8][9] The proposed synthetic pathway begins with the readily available 2-bromo-6-methoxynaphthalene.[4][10]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. nbinno.com [nbinno.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]